![molecular formula C19H18ClN5O7S3 B1243634 Ceftiofur HCl](/img/structure/B1243634.png)
Ceftiofur HCl
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Overview
Description
Ceftiofur Hydrochloride is the hydrochloride salt form of ceftiofur, a semisynthetic, beta-lactamase-stable, broad-spectrum, third-generation cephalosporin with antibacterial activity. Ceftiofur binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Scientific Research Applications
1. Ceftiofur Residues in Dairy Industry
Ceftiofur HCl, a third-generation cephalosporin, is frequently used in the dairy industry. Its administration in dairy cows leads to concerns about the presence of antibiotic residues in milk. Studies have shown that when ceftiofur HCl is used as per official guidelines, milk is generally free of violative residues of ceftiofur. However, the reliability and specificity of commercial screening tests for detecting ceftiofur residues in milk are variable (Durel, Gallina, & Pellet, 2019).
2. Treatment of Post-partum Metritis in Dairy Cows
Ceftiofur HCl has been evaluated for its efficacy in treating acute post-partum metritis in dairy cows. Clinical trials have demonstrated its effectiveness when administered parenterally over consecutive days, highlighting its potential for therapeutic use in dairy farming (Chenault et al., 2001); (Chenault et al., 2004).
3. Antimicrobial Susceptibility in Dairy Cows
The effect of ceftiofur HCl on the antimicrobial susceptibility of fecal Escherichia coli isolates in dairy cows has been studied. Results indicated a temporary decrease in the concentration of fecal E. coli post-treatment, but no significant increase in ceftiofur resistance was observed (Mann, Siler, Jordan, & Warnick, 2011).
4. Pharmacokinetics in Neonatal Foals
Ceftiofur HCl's pharmacokinetics when administered to neonatal foals have been examined. The study provided insights into the drug's absorption and bioavailability in young animals, indicating its potential use in veterinary medicine for treating infections in foals (Hall et al., 2011).
5. Environmental Impact and Degradation
Research on ceftiofur's degradation in the environment, particularly in water sources near beef farms, showed that its degradation involves a combination of hydrolysis and biodegradation. This study is crucial for understanding the environmental impact of ceftiofur usage in livestock farming (Li et al., 2011).
6. Impact on Pro-Inflammatory Cytokine Secretion
Ceftiofur has been observed to impair the secretion of pro-inflammatory cytokines, suggesting its potential immunomodulatory effects. This could have implications for its use in treating infections where the inflammatory response needs to be managed (Ci et al., 2008).
properties
Product Name |
Ceftiofur HCl |
---|---|
Molecular Formula |
C19H18ClN5O7S3 |
Molecular Weight |
560 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H17N5O7S3.ClH/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10;/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28);1H/b23-11+;/t12-,16-;/m1./s1 |
InChI Key |
KEQFDTJEEQKVLM-BIDYTWAPSA-N |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl |
synonyms |
ceftiofur ceftiofur hydrochloride ceftiofur sodium Naxcel U 64279A U-64279E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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